REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[OH-].[Na+].[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[C:18]([CH:20]=O)=O.Cl.C>CO.C(Cl)Cl.CO>[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=1[C:18]1[N:2]=[CH:3][C:4](=[O:5])[NH:6][CH:20]=1 |f:0.1,2.3,8.9|
|
Name
|
glycinamide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-fluoro-5-methoxyphenyl glyoxal
|
Quantity
|
5.42 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC)C(=O)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.74 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between CH2Cl2 and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted (5×) with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 portions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
FILTRATION
|
Details
|
filtered through 2 inches of silica gel (5% MeOH/CH2Cl2 eluent)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.027 mol | |
AMOUNT: MASS | 3.03 g |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)OC)C=1N=CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |